molecular formula C12H15NO B1353901 5,5-Dimethyl-4-phenylpyrrolidin-2-one CAS No. 20894-20-6

5,5-Dimethyl-4-phenylpyrrolidin-2-one

Cat. No. B1353901
CAS RN: 20894-20-6
M. Wt: 189.25 g/mol
InChI Key: QJIXVNXAUDWTOC-UHFFFAOYSA-N
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Description

5,5-Dimethyl-4-phenylpyrrolidin-2-one is a chemical compound with the CAS Number: 20894-20-6 . It has a molecular weight of 189.26 and its molecular formula is C12H15NO. It is a powder at room temperature .


Molecular Structure Analysis

The molecular structure of 5,5-Dimethyl-4-phenylpyrrolidin-2-one consists of a pyrrolidin-2-one ring, which is a five-membered ring with nitrogen and oxygen atoms, and two methyl groups attached to the 5th carbon atom and a phenyl group attached to the 4th carbon atom .


Physical And Chemical Properties Analysis

5,5-Dimethyl-4-phenylpyrrolidin-2-one is a powder at room temperature . It has a molecular weight of 189.26 and its molecular formula is C12H15NO.

Scientific Research Applications

Enantiodivergent Synthesis

5,5-Dimethyl-4-phenylpyrrolidin-2-one is utilized in enantiodivergent synthesis. For instance, it aids in the preparation of amino analogs of pantolactone, a key compound in asymmetric synthesis, demonstrating its utility in chirality transfer processes (Camps et al., 2007).

Kinetics and Mechanism of Ring Transformation

This compound plays a crucial role in understanding the kinetics and mechanism of ring transformation in organic chemistry. It has been used to study the transformation reactions of isothiuronium salts into thiazolidinones, revealing insights into general acid-base and hydroxide ion catalyses in these processes (Hanusek et al., 2004).

Dynamic Kinetic Resolution

The compound is significant in the field of dynamic kinetic resolution (DKR), especially in the enzymatic enantioselective amination reactions catalyzed by ω-transaminases. This application is pivotal in the production of enantiomerically enriched derivatives, demonstrating its value in the field of catalysis (Koszelewski et al., 2009).

Antibacterial Agent Synthesis

5,5-Dimethyl-4-phenylpyrrolidin-2-one is also involved in the synthesis of novel heterocycles with antibacterial properties. This application is particularly relevant in medicinal chemistry, where it contributes to developing new antibacterial agents (Reddy et al., 2011).

Molecular Mechanics and Pharmaceutical Applications

It's a metabolite in certain pharmaceutical compounds with analgesic, anti-inflammatory, and antipyretic properties. Studies on its molecular mechanics and potential energy evaluation highlight its significance in the pharmaceutical industry (Otuokere et al., 2015).

Safety And Hazards

The safety information for 5,5-Dimethyl-4-phenylpyrrolidin-2-one includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

5,5-dimethyl-4-phenylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-12(2)10(8-11(14)13-12)9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJIXVNXAUDWTOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CC(=O)N1)C2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50502584
Record name 5,5-Dimethyl-4-phenylpyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50502584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,5-Dimethyl-4-phenylpyrrolidin-2-one

CAS RN

20894-20-6
Record name 5,5-Dimethyl-4-phenylpyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50502584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
DSC Black, KG Watson - Australian Journal of Chemistry, 1973 - CSIRO Publishing
Photochemical irradiation of cis-5-t-butyl-2,2-dimethyl-3-phenyl-6-oxa- 1-aza-bicyclo[3,1,0]hexane (4) afforded 5,5-dimethyl-4- phenylpyrrolidin-2-one (7) and 2,2-di-methyl-3-phenyl-1- …
Number of citations: 25 www.publish.csiro.au
DSC Black, AB Boscacci - Australian Journal of Chemistry, 1977 - CSIRO Publishing
The preparations of 2-benzoyl-5,5-dimethyl-(4a), 2-benzoyl-5,5- dimethyl-4-phenyl-(4b) and 2-formyl-5,5-dimethyl- (13a) 1-pyrroline 1- oxide via the corresponding oximes are described…
Number of citations: 13 www.publish.csiro.au
DSC Black, KG Watson - Australian Journal of Chemistry, 1973 - CSIRO Publishing
Ferrous-ion-catalysed reactions of five oxaziridines are described. The mono-cyclic oxaziridines (1) and (2) were converted into Nt- butylformamide and Nt-butyl-acetamide respectively. …
Number of citations: 13 www.publish.csiro.au
JB Bapat, A Durie - Australian journal of chemistry, 1984 - CSIRO Publishing
Peracid oxidation of twelve 1-pyrroline 1-oxides (a class of cyclic nitrones) has been carried out. Those compounds without a substituent in position 2 yielded the corresponding …
Number of citations: 10 www.publish.csiro.au
M Vorona, N Orlova, E Kuznetsov, S Vikainis… - Chemistry of …, 2013 - Springer
An effective method for the conversion of 1-acetyl-4-phenyl-2-pyrrolidone into 1-acetyl-4-phenyl-3-pyrrolin-2-one by bromination–dehydrobromination with N-bromosuccinimide, …
Number of citations: 3 link.springer.com
DSC Black, AB Boscacci - Australian Journal of Chemistry, 1976 - CSIRO Publishing
5,5-Dimethyl-1-pyrroline 1-oxide can be converted either by selenium dioxide or 3-methylbutylnitrite into the related 3-oxo compound, but the reaction is not general for other nitrones. …
Number of citations: 29 www.publish.csiro.au
DS Black, KL Ooi - Australian Journal of Chemistry, 1988 - CSIRO Publishing
2-Cyano-1-pyrroline 1-oxides (1) could not be converted directly into the related cyclic thiohydroxamic acids (8). Potassium ethyl xanthate transformed nitrones (1) into the imidates (2). …
Number of citations: 6 www.publish.csiro.au
I Kholod Zaitseva - 2014 - doc.rero.ch
The purpose of this thesis was to explore different approaches for the synthesis of advanced precursors of rhazinilam analogues. The intramolecular Michael Addition was envisaged in …
Number of citations: 3 doc.rero.ch
DSC Black, KG Watson - Australian Journal of Chemistry, 1973 - CSIRO Publishing
The cyclic aldo nitrones (3)-(5) undergo cycloaddition reactions with carbon disulphide to yield the related thiolactams (6)-(8), presumably via intermediate 1,4,2-oxathiazolidine-5-…
Number of citations: 6 www.publish.csiro.au
DSC Black, NA Blackman - Australian Journal of Chemistry, 1979 - CSIRO Publishing
Iron(II) sulfate converts cyanooxaziridines, derived either from 2-cyano-1-pyrroline 1-oxides or from 5-cyano-2H-pyrrole 1-oxides, into pyrrolidin-2-ones or 2-pyrrolin-2-ones respectively. …
Number of citations: 11 www.publish.csiro.au

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